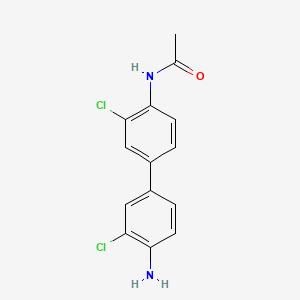

N-Acetyl-3,3'-dichlorobenzidine

Description

Contextualization within Aromatic Amine Chemistry

N-Acetyl-3,3'-dichlorobenzidine belongs to the class of aromatic amines, organic compounds characterized by an amino group attached to an aromatic ring. Its parent compound, 3,3'-dichlorobenzidine (B165656) (DCB), is a synthetic organic chemical that has historically been used in the production of pigments for printing inks, textiles, plastics, and crayons. epa.govwikipedia.org The acetylation of aromatic amines like DCB is a significant metabolic process in mammals, influencing the compound's biological activity and excretion. cdc.gov

Historical Development of 3,3'-Dichlorobenzidine Derivative Studies

Research into 3,3'-dichlorobenzidine and its derivatives has been driven by its industrial use and subsequent environmental presence. epa.govwho.int Early studies focused on the detection and quantification of DCB and its metabolites in biological and environmental samples to understand exposure pathways. nih.gov The development of analytical techniques, such as gas chromatography, allowed for the identification of acetylated metabolites like this compound and N,N'-diacetyl-3,3'-dichlorobenzidine in urine samples of exposed workers and in animal models. nih.govcdc.gov These findings established N-acetylation as a major metabolic route for DCB. cdc.gov

Contemporary Research Significance of this compound

Current research on this compound is centered on its role as a biomarker of exposure to DCB and its mechanistic involvement in toxicological processes. The presence of this metabolite in urine is a reliable indicator of occupational exposure. Furthermore, understanding the balance between acetylation and deacetylation is crucial, as the monoacetylated form can be deacetylated back to the parent compound, while the diacetylated form is more stable. cdc.gov Mechanistic studies continue to explore how this compound and its further metabolic products interact with cellular macromolecules like DNA and proteins, contributing to a deeper understanding of the molecular basis of aromatic amine toxicity. cdc.gov

Structure

3D Structure

Properties

CAS No. |

72732-23-1 |

|---|---|

Molecular Formula |

C14H12Cl2N2O |

Molecular Weight |

295.2 g/mol |

IUPAC Name |

N-[4-(4-amino-3-chlorophenyl)-2-chlorophenyl]acetamide |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8(19)18-14-5-3-10(7-12(14)16)9-2-4-13(17)11(15)6-9/h2-7H,17H2,1H3,(H,18,19) |

InChI Key |

BATADEFKYVRLOK-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N)Cl)Cl |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N)Cl)Cl |

Other CAS No. |

72732-23-1 |

Synonyms |

3,3-dichloro-N-acetylbenzidine acetyldichlorobenzidine monoacetyldichlorobenzidine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Direct Synthesis of N-Acetyl-3,3'-dichlorobenzidine

The most common method for synthesizing this compound is through the direct acetylation of its precursor, 3,3'-dichlorobenzidine (B165656) (DCB). e-jehs.org

Acylation Reactions of 3,3'-Dichlorobenzidine

The direct synthesis involves the acylation of 3,3'-dichlorobenzidine using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the amine group of DCB attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction is typically conducted in the presence of a base, like pyridine (B92270), which acts as a catalyst and an acid scavenger. e-jehs.org The use of acetic acid can help to moderate the reaction's exothermicity.

One study demonstrated that reacting 32 mg of DCB with 21 µL of acetyl chloride in a 3:1 molar excess, within a solvent system of pyridine and acetic acid (2:0.3 mL ratio), yielded this compound with a purity of 98.82%.

Optimization of Reaction Conditions for Acetylation

The efficiency of the acetylation reaction is significantly influenced by the choice of solvent and the reaction temperature. Pyridine-based solvent systems are generally preferred over alternatives like toluene (B28343) or acetone (B3395972) because of their ability to stabilize reaction intermediates.

Temperature control is crucial to maximize the yield of the mono-acetylated product and minimize the formation of the di-acetylated byproduct, N,N'-diacetyl-3,3'-dichlorobenzidine. Research has shown that conducting the reaction at temperatures between 50–60°C for 2–4 hours can achieve yields of 85–92%. Temperatures exceeding 80°C tend to favor the over-acetylation to N,N'-diacetyl-DCB.

Table 1: Optimization of Acetylation Reaction Conditions

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Pyridine-based systems | Higher efficiency due to stabilization of intermediates. |

| Toluene or acetone | Lower efficiency compared to pyridine. | |

| Temperature | 50–60°C | Yields of 85–92% for this compound. |

| >80°C | Increased formation of N,N'-diacetyl-3,3'-dichlorobenzidine. | |

| Time | 2–4 hours | Optimal for achieving high yields at 50-60°C. |

Indirect Synthetic Pathways for this compound

An indirect method for preparing this compound involves a two-step process. First, 3,3'-dichlorobenzidine is treated with an excess of acetic anhydride in pyridine to form N,N'-diacetyl-3,3'-dichlorobenzidine. Subsequently, a controlled basic hydrolysis is performed to selectively remove one of the acetyl groups, yielding the desired this compound. This method has been noted in patent literature as a reproducible process for industrial-scale applications, with reported yields exceeding 90%.

Precursor Chemistry and Purity Considerations in Synthesis

The primary precursor for the synthesis of this compound is 3,3'-dichlorobenzidine. wikipedia.org 3,3'-Dichlorobenzidine itself is prepared from 2-nitrochlorobenzene in a two-step process. wikipedia.org The first step is the reduction of 2-nitrochlorobenzene with zinc in a basic solution to produce 2,2'-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine (B372746) rearrangement to form 3,3'-dichlorobenzidine. wikipedia.org

Scale-Up Considerations for Laboratory Synthesis

When scaling up the synthesis of this compound from a laboratory to a larger scale, several factors must be considered. A patented method for the continuous preparation of 3,3'-dichlorobenzidine dihydrochloride (B599025) highlights the challenges of handling reaction mixtures that can become highly viscous and difficult to manage. google.com In the synthesis of the precursor, the rearrangement of 2,2'-dichlorohydrazobenzene in an aqueous mineral acid can result in a thick suspension that is hard to stir or pump. google.com

For the acetylation step, effective temperature control becomes even more critical on a larger scale to prevent runaway reactions and to ensure the selective formation of the mono-acetylated product. The choice of solvent and the method of purification are also key considerations. A patented process for purifying 3,3'-dichlorobenzidine mineral acid salts by dissolving them in hydrochloric acid and then precipitating them with stronger hydrochloric acid indicates the importance of purification strategies in obtaining a high-purity product on a commercial scale. google.com

Furthermore, a continuous process for preparing 3,3'-dichlorobenzidine dihydrochloride has been described, which involves dissolving 2,2'-dichlorohydrazobenzene in a water-immiscible aromatic solvent and treating it with aqueous sulfuric acid. google.com This method aims to maintain a conveyable suspension, which is a crucial consideration for continuous, large-scale production. google.com

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions of the N-Acetyl Moiety

The N-acetyl group significantly influences the reactivity of the molecule. The primary reactions involving this moiety are centered on the amide linkage.

The nitrogen atom of the N-acetyl group has substantially reduced nucleophilicity compared to the free amine nitrogen in the parent 3,3'-dichlorobenzidine (B165656). This is due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons through resonance. Consequently, further N-alkylation or N-acylation at this position is unfavorable.

Conversely, the carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This is the basis for the primary reaction of the N-acetyl moiety: hydrolysis, which results in deacetylation to yield the parent amine, 3,3'-dichlorobenzidine. This reaction is discussed in detail under Section 3.3.

The process of forming N-Acetyl-3,3'-dichlorobenzidine is itself a nucleophilic substitution reaction known as N-acetylation. In this biochemical reaction, the nucleophilic amino group of 3,3'-dichlorobenzidine attacks an acetyl donor, typically Acetyl-Coenzyme A, a process catalyzed by N-acetyltransferase enzymes. imrpress.comncert.nic.in Studies in rats have identified both this compound and N,N'-diacetyl-3,3'-dichlorobenzidine as urinary metabolites of DCB, indicating that both mono- and di-acetylation occur in vivo. cdc.gov

Oxidative and Reductive Transformation Pathways

This compound can undergo several oxidative and reductive transformations, which are key steps in its metabolic activation and degradation.

Oxidative Pathways: A critical oxidative pathway for aromatic amines and their acetylated derivatives is N-oxidation. It is hypothesized that this compound can be oxidized to form N-hydroxy-N'-acetyl-dichlorobenzidine. cdc.govnih.gov This N-hydroxylated metabolite is considered a reactive intermediate. This transformation can occur either through direct N-oxidation or by deacetylation of a hydroxamic acid precursor. cdc.gov Further oxidation of these hydroxyl-intermediates could lead to the formation of nitroso derivatives, which are highly reactive electrophiles. cdc.gov Another potential oxidative reaction, drawing from the reactivity of the parent compound, is peroxidative activation which can yield reactive diimine species. nih.gov

Reductive Pathways: Reductive transformation can also occur, primarily involving the chlorine substituents. While specific studies on this compound are limited, research on the parent compound shows that it can undergo reductive dehalogenation. Under anaerobic conditions in sediment, 3,3'-dichlorobenzidine has been observed to degrade into benzidine (B372746), indicating the removal of chlorine atoms. govinfo.gov It is plausible that this compound could undergo a similar sequential dechlorination process, yielding N-acetyl-3-chlorobenzidine and subsequently N-acetyl-benzidine.

Hydrolytic Stability and Solvolysis Reactions

The stability of this compound in solution is largely determined by its susceptibility to hydrolysis and photolysis.

Hydrolysis: The amide bond of the N-acetyl group can be cleaved through hydrolysis, regenerating 3,3'-dichlorobenzidine and acetic acid. This reaction, known as deacetylation, can be catalyzed by acids or bases. In biological systems, this process is particularly significant. Studies have shown that this compound (the monoacetamide) is readily deacetylated in vivo. cdc.gov In contrast, the diacetylated metabolite, N,N'-diacetyl-3,3'-dichlorobenzidine, is not easily deacetylated, suggesting greater hydrolytic stability. cdc.gov In Wistar rats, an equilibrium between 3,3'-dichlorobenzidine and its N-acetyl metabolite was observed at a ratio of 5:1, highlighting the dynamic nature of the acetylation-deacetylation process. cdc.gov

Photolysis: The parent compound, 3,3'-dichlorobenzidine, is known to degrade very rapidly in water when exposed to sunlight through photolysis. canada.caepa.gov This photodegradation involves sequential dechlorination, producing monochlorobenzidine and benzidine as intermediates. canada.caepa.gov Given the structural similarity, this compound is also expected to be susceptible to photolytic degradation in aqueous environments, likely through similar dechlorination pathways. The estimated half-life for the parent compound in sunlit surface water is extremely short, on the order of minutes. cdc.govcanada.ca

Reaction Kinetics and Thermodynamics of Degradation

Quantitative data on the reaction kinetics and thermodynamics of this compound degradation are scarce in the literature. However, extensive studies on its parent compound, 3,3'-dichlorobenzidine, provide valuable context for its expected environmental behavior.

The degradation of 3,3'-dichlorobenzidine is highly dependent on environmental conditions. In aqueous solutions exposed to natural sunlight, its degradation is extremely rapid. canada.ca Conversely, in the absence of light, its persistence increases significantly. Under aerobic soil conditions, degradation is very slow, with only about 2% mineralization observed after 32 weeks. cdc.govnih.gov Under anaerobic conditions, it is even more persistent. cdc.govnih.gov

The table below summarizes key kinetic findings for the degradation of the parent compound, 3,3'-dichlorobenzidine, which can be used to infer the potential behavior of its N-acetylated derivative.

Degradation Kinetics of 3,3'-Dichlorobenzidine

| Condition | Degradation Pathway | Half-Life/Rate | Reference(s) |

| Air | Photolysis (sunlight) | ~9.7 hours | govinfo.gov |

| Water | Photolysis (sunlight) | < 10 minutes | canada.ca |

| Water | Photolysis (sunlight) | ~90 seconds | cdc.govgovinfo.gov |

| Water | Photooxidation | 0.9 - 9 hours | canada.ca |

| Soil (Aerobic) | Biodegradation | ~2% mineralization in 32 weeks | cdc.govnih.gov |

| Soil (Anaerobic) | Biodegradation | No significant mineralization in 1 year | cdc.govnih.gov |

| Sediment (Anaerobic) | Reductive Dehalogenation | Evidence of degradation over 12 months | govinfo.gov |

This table presents data for the parent compound, 3,3'-dichlorobenzidine, to provide context for the potential environmental fate of this compound.

Thermodynamic data, such as the enthalpy or Gibbs free energy of degradation for this compound, are not available in published literature. Such data would be valuable for creating predictive models of its environmental partitioning and persistence.

Biological and Metabolic Transformation Pathways

N-Deacetylation Processes of N-Acetyl-3,3'-dichlorobenzidine

N-deacetylation, the removal of the acetyl group from this compound, is a significant metabolic step. This process can regenerate the parent compound, 3,3'-dichlorobenzidine (B165656) (DCB), which can then undergo further metabolic transformations.

In vivo studies have demonstrated that the monoacetylated metabolite, this compound, is readily deacetylated. cdc.gov This reversible reaction is part of an equilibrium between DCB and its N-acetylated form. cdc.gov Conversely, the diacetylated metabolite, N,N'-diacetyl-3,3'-dichlorobenzidine, is resistant to deacetylation in vivo, making it a more stable detoxification product. The deacetylation of the monoacetylated form suggests that it can act as a reservoir for the parent amine, potentially prolonging the exposure of tissues to DCB. This process can also be a precursor to the formation of reactive intermediates if the regenerated DCB undergoes N-oxidation. cdc.gov

Enzymatic Biotransformation Mechanisms

The metabolic fate of this compound and its parent compound, 3,3'-dichlorobenzidine, is heavily influenced by the activity of several key enzyme systems, primarily Cytochrome P450 (CYP450) and N-acetyltransferases (NATs).

Cytochrome P450 Interactions:

The cytochrome P450 superfamily of enzymes is centrally involved in the oxidative metabolism of 3,3'-dichlorobenzidine. cdc.gov This oxidation is a critical step in the bioactivation of the compound, leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA. Studies using rat liver microsomes have shown that the activation of DCB to mutagens is dependent on NADPH and is catalyzed by the CYP450 system. cdc.govnih.gov

Specifically, research has implicated cytochrome P450d (a member of the CYP1A subfamily) as a major contributor to the P450-dependent activation of DCB in hepatic microsomes. nih.govnih.gov Inhibition studies using antibodies specific to different P450 isozymes revealed that an antibody against P-450d significantly inhibited DCB activation. nih.gov Furthermore, the flavin-containing monooxygenase (FMO) system may also play a role in the microsomal activation of DCB. nih.gov The interaction of DCB with oxyferro-P-450 in microsomes provides further evidence of its metabolism by this system. cdc.gov

N-acetyltransferase (NAT) Activity:

N-acetylation is a major metabolic pathway for 3,3'-dichlorobenzidine in mammals. cdc.govcdc.gov This process is mediated by N-acetyltransferase (NAT) enzymes, which exist in two main isoforms in humans, NAT1 and NAT2. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino groups of aromatic amines like DCB, forming this compound and subsequently N,N'-diacetyl-3,3'-dichlorobenzidine. cdc.gov

In humans, NAT2 exhibits genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes. cdc.govcdc.gov This variation can significantly influence the metabolic profile of DCB, with slow acetylators potentially having a higher susceptibility to the adverse effects of the compound due to a reduced capacity for detoxification via diacetylation. All infants initially exhibit the slow acetylator phenotype. cdc.gov Studies in mice with different acetylator genotypes (slow-acetylating A/J and rapid-acetylating C57BL/6J) have provided further evidence for the role of acylation pathways in the metabolism and potential toxicity of DCB. cdc.gov

Formation of Conjugated Metabolites

Following initial metabolic transformations such as hydroxylation and acetylation, the resulting metabolites of this compound and its parent compound can undergo further conjugation reactions. These phase II reactions generally increase the water solubility of the metabolites, facilitating their excretion from the body.

The formation of glucuronide conjugates is a notable pathway. cdc.govcdc.gov Studies have suggested that metabolites of DCB may be excreted in the urine either in their free form or as glucuronides. cdc.gov This process is catalyzed by the enzyme uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT). cdc.gov In rats administered radiolabeled DCB, a significant portion of the metabolites found in bile and feces were reported to be conjugates. cdc.gov While the specific structures of these conjugated metabolites were not fully identified in all studies, their presence points to the importance of this detoxification pathway. cdc.gov It is hypothesized that N-hydroxy derivatives of DCB can undergo N-glucuronidation, a process that has been linked to the urinary bladder carcinogenesis of other aromatic amines. psu.edu

Structure-Metabolism Relationships of Aromatic Amines

The metabolism of aromatic amines, including this compound, is profoundly influenced by their chemical structure. The presence and position of substituent groups on the aromatic rings dictate the susceptibility of the molecule to various enzymatic attacks and the nature of the resulting metabolites.

For 3,3'-dichlorobenzidine, the two amino groups are the primary sites for N-acetylation and N-oxidation. The chlorine atoms at the 3 and 3' positions influence the electronic properties of the aromatic rings and can affect the rate and regioselectivity of metabolic reactions. The acetylation of one amino group to form this compound alters the molecule's lipophilicity and its subsequent metabolic fate. cdc.gov

In Vitro and In Vivo Metabolic Profiling in Research Models

The metabolic profile of this compound and its parent compound has been investigated in various in vitro and in vivo models, providing valuable insights into its biotransformation.

In Vitro Studies:

Rat Liver Microsomes: In vitro studies using rat liver microsomes have been instrumental in elucidating the role of cytochrome P450 in the metabolism of DCB. cdc.govnih.gov These studies have shown that DCB is metabolized to this compound and azodichlorobenzidine. cdc.gov Furthermore, the NADPH-dependent covalent binding of DCB to polynucleosides in the presence of rat liver S9 fraction highlights the formation of reactive metabolites. cdc.gov Inhibition of this binding by the CYP450 inhibitor α-naphthoflavone confirms the involvement of this enzyme system. cdc.gov

In Vivo Studies:

Rats: In vivo studies in rats have provided a comprehensive picture of DCB metabolism and excretion. Following oral administration, the major metabolites detected in urine are this compound and N,N'-diacetyl-3,3'-dichlorobenzidine. cdc.govpsu.edunih.gov One study found the ratio of unchanged DCB, N,N'-diacetyl-3,3'-dichlorobenzidine, and this compound in a 24-hour urine sample to be 1:3:10, respectively. cdc.govcdc.gov The primary route of excretion for orally administered DCB in rats is through bile and feces, with most of the excreted material consisting of conjugated metabolites. cdc.gov Dermal application studies in rats have also detected N,N'-diacetyl-3,3'-dichlorobenzidine in the urine. cdc.gov

Monkeys: Studies in rhesus monkeys have also contributed to understanding the metabolism of DCB. One metabolite found in monkey urine co-chromatographed with monoacetyl benzidine (B372746), a known metabolite of benzidine in this species. nih.gov

Hamsters: In hamsters administered a single dose of a pigment derived from DCB, no detectable residues of the parent compound were found in the urine. cdc.gov

Humans: Limited data from human studies, including a study where volunteers ingested a single dose of DCB, suggest that N-acetylation is an important metabolic pathway, with metabolites being excreted in the urine as free forms or as glucuronides. cdc.gov Urinary monitoring of workers occupationally exposed to DCB has also been used to assess exposure by measuring the parent compound and its acetylated metabolites. nih.gov

The following table summarizes the findings from key in vivo metabolic profiling studies:

| Research Model | Route of Administration | Key Metabolites Detected | Primary Excretion Route | Reference |

| Rat | Oral | This compound, N,N'-diacetyl-3,3'-dichlorobenzidine, Unchanged 3,3'-dichlorobenzidine, Conjugated metabolites | Bile and Feces | cdc.govcdc.gov |

| Rat | Dermal | N,N'-diacetyl-3,3'-dichlorobenzidine | Urine | cdc.gov |

| Monkey | Intravenous | Metabolite co-chromatographed with monoacetyl benzidine | Urine | nih.gov |

| Human | Oral | Acetylated metabolites, Glucuronide conjugates | Urine | cdc.gov |

Environmental Chemistry and Degradation Pathways

Photolytic Degradation Mechanisms and Products

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of N-Acetyl-3,3'-dichlorobenzidine and its parent compound in the environment.

Research indicates that this compound is susceptible to photodegradation when exposed to light, which can lead to the formation of monochloro derivatives. However, a critical transformation pathway for this compound is its deacetylation to 3,3'-dichlorobenzidine (B165656) (DCB). The environmental fate of this compound is therefore intrinsically linked to the subsequent degradation of DCB.

The photolysis of DCB is rapid, especially in aqueous environments exposed to natural sunlight. Studies have demonstrated that under environmental conditions, DCB is extremely photolabile. cdc.gov The primary mechanism involves the cleavage of a carbon-chlorine bond, leading to dechlorinated products. The main intermediates generated from the photolysis of DCB are 3-chlorobenzidine (monochlorobenzidine) and benzidine (B372746). cdc.govepa.gov The half-life of DCB in water under natural sunlight has been estimated to be as short as 90 seconds. cdc.gov This rapid degradation in the presence of light suggests that photolysis is a major process for the removal of DCB, and by extension its acetylated precursor, from sunlit surface waters. cdc.gov

Table 1: Photodegradation Products of the Related Compound 3,3'-Dichlorobenzidine (DCB)

| Precursor Compound | Degradation Process | Key Products | Environmental Matrix |

|---|

Biodegradation Pathways in Environmental Matrices (e.g., soil, water)

Biodegradation involves the transformation of chemical substances by microorganisms. In biological systems, this compound is primarily known as a metabolite of DCB. A key metabolic reaction is its deacetylation, which converts it back to 3,3'-dichlorobenzidine. This deacetylation means that the ultimate biodegradability of the acetylated form is largely dependent on the fate of the parent compound, DCB, in environmental matrices.

Conversely, DCB can also be metabolized into a diacetylated form, N,N'-diacetyl-3,3'-dichlorobenzidine. This diacetylated metabolite is notably more stable and resistant to deacetylation, representing a detoxification pathway as it exhibits negligible mutagenic activity. cdc.gov

The biodegradation of DCB itself appears to be a slow process. It is reported to be resistant to degradation by naturally occurring microbial communities in aquatic systems. epa.gov In soil and sludge-amended soil, DCB is considered very persistent. cdc.gov One study evaluating the biodegradation of radiolabelled DCB in a sandy soil amended with sewage sludge found that less than 2% was converted to ¹⁴CO₂ over a 182-day incubation period. cdc.gov However, some laboratory studies using freshwater lake sediments have shown that biodegradation of DCB can occur over long incubation periods (approximately 12 months), leading to the formation of 3-chlorobenzidine (MCB) and benzidine. researchgate.net This suggests that under specific anaerobic conditions in sediments, microbial communities can facilitate the slow reductive dechlorination of DCB. researchgate.net

Sorption and Desorption Characteristics in Environmental Systems

Sorption is the process by which a chemical binds to solid particles such as soil or sediment, while desorption is the release of the bound chemical. These characteristics are critical in determining a chemical's mobility and bioavailability in the environment.

Given that this compound can be converted to DCB in the environment, the sorption characteristics of DCB are highly relevant. DCB has low water solubility and rapidly adsorbs to sediment and particulate matter. cdc.gov It is primarily found in soils and sediments due to its tendency to bind to these matrices, which results in low mobility. cdc.gov This strong adsorption behavior suggests that both DCB and its acetylated precursor, this compound, are not likely to be highly mobile in soil and will tend to partition from the water column to the sediment phase in aquatic systems. cdc.gov

Table 2: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Implication |

|---|---|---|

| Molecular Weight | 295.2 g/mol nih.gov | Influences diffusion and transport. |

| XLogP3 (log Kow) | 3.4 nih.gov | Moderate lipophilicity, suggesting potential for sorption and bioaccumulation. |

Chemical Oxidation and Reduction in Environmental Contexts

Chemical oxidation and reduction reactions can contribute to the transformation of contaminants in the environment. For this compound, information on these specific pathways is limited. However, inferences can be drawn from its chemical structure and the behavior of its parent compound.

The aromatic amine groups in the parent compound, DCB, are susceptible to oxidation. In the atmosphere, it is estimated that DCB can react with photochemically-produced hydroxyl radicals, with a calculated half-life of about 10 hours. cdc.gov While this compound has one of its amine groups acetylated, the remaining primary amine group would likely be susceptible to similar oxidative reactions. In aqueous solutions, DCB may undergo slow oxidation. cdc.gov

During combustion, which is an intense oxidation process, poisonous gases including nitrogen oxides and hydrogen chlorides are produced from DCB. nj.gov While not a typical environmental pathway, this indicates the products that can be expected under strong oxidizing conditions.

Reductive processes are particularly relevant for chlorinated compounds like this compound. As noted in the biodegradation section, the transformation of DCB to monochlorobenzidine and benzidine in anaerobic sediments is a reductive dechlorination process, where chlorine atoms are removed and replaced with hydrogen. researchgate.net It is plausible that this compound could undergo similar reductive dechlorination under appropriate environmental conditions, in addition to its deacetylation.

Bioaccumulation Potential in Aquatic and Terrestrial Research Models

Bioaccumulation is the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. It is a key concern for persistent and lipophilic compounds.

Direct studies on the bioaccumulation of this compound were not found. However, its potential can be estimated from its physicochemical properties. The XLogP3 value of 3.4 suggests moderate lipophilicity, which indicates a potential for the compound to partition from water into the fatty tissues of organisms. nih.gov

The bioaccumulation potential of the parent compound, DCB, has been studied and provides a strong indication of the potential risk. DCB has been shown to be rapidly bioconcentrated into both edible and non-edible portions of bluegill sunfish. epa.gov In these studies, mortality occurred before a chemical equilibrium between the water and the fish could be established, with bioconcentration factors (BCF) ranging from 132 to 554. epa.gov These values indicate that DCB has a significant ability to accumulate in aquatic organisms. epa.gov Given that this compound can be deacetylated to DCB within organisms, exposure to the acetylated form could lead to the accumulation of the more hazardous parent compound.

Research Applications and Utility

Role as a Standard in Analytical Chemistry and Toxicology Research

N-Acetyl-3,3'-dichlorobenzidine is fundamentally important as an analytical standard for monitoring human exposure to its parent compound, 3,3'-dichlorobenzidine (B165656). Since N-acetylation is a major metabolic route for DCB in mammals, the presence of this compound in urine serves as a reliable and specific biomarker of exposure. This is particularly critical in occupational health settings where workers may be exposed to DCB.

The availability of pure this compound as a standard has enabled the development and validation of sensitive analytical methods to quantify exposure levels. These methods allow for non-invasive monitoring and are essential for assessing the effectiveness of safety controls and understanding the toxicokinetics of DCB in humans. govinfo.govcdc.gov Researchers have established various techniques for its detection in biological and environmental samples. cdc.gov

For instance, studies have detailed gas chromatographic (GC) and high-performance liquid chromatography (HPLC) methods for the trace-level determination of this compound in human urine. cdc.govnih.gov These analytical procedures are crucial for toxicological studies and human biomonitoring programs. govinfo.gov

Table 1: Analytical Methods for this compound Detection

| Method | Matrix | Detection Principle | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Human & Hamster Urine | Electron Capture or Thermionic-Type Detector | nih.gov |

| Liquid Chromatography (LC) | Human & Hamster Urine | Not specified | nih.gov |

| GC/MS-SIM | Rat Urine | Gas Chromatography/Mass Spectrometry with Selected Ion Monitoring | cdc.gov |

Application in Investigating Aromatic Amine Metabolism

The study of this compound is central to understanding the metabolic processing of aromatic amines. Research has confirmed that N-acetylation is a significant pathway in the biotransformation of 3,3'-dichlorobenzidine in mammals, primarily mediated by hepatic N-acetyltransferase (NAT) enzymes. cdc.govnih.gov The formation of this monoacetylated metabolite is a key step in the detoxification and elimination of the parent compound.

Animal studies have provided quantitative insights into this metabolic pathway. A study in rats administered an oral dose of DCB found that this compound was the most abundant metabolite in urine, highlighting the prominence of this pathway. cdc.gov The compound can also be deacetylated back to DCB or undergo further acetylation to form N,N'-diacetyl-3,3'-dichlorobenzidine, a more stable and less mutagenic detoxification product. cdc.gov The investigation of these transformation processes is vital for assessing the carcinogenic risk associated with DCB exposure, as the different metabolites exhibit varying levels of toxicity. cdc.gov

Table 2: Relative Ratio of 3,3'-Dichlorobenzidine and its Acetylated Metabolites in Rat Urine Data from a 24-hour urine sample of rats given a single oral dose of 3,3'-dichlorobenzidine (50 mg/kg/day).

| Compound | Relative Ratio |

|---|---|

| 3,3'-Dichlorobenzidine (Unchanged) | 1 |

| N,N'-Diacetyl-3,3'-dichlorobenzidine | 3 |

| This compound | 10 |

Source: Tanaka (1981), as cited in ATSDR (1998) cdc.gov

Use as a Chemical Probe in Biological Systems (e.g., enzyme assays)

The formation of this compound is utilized as a chemical probe to investigate the activity of specific enzyme systems involved in xenobiotic metabolism. In in vitro studies using liver microsomes, the rate and extent of this compound production from its parent compound serve as a direct index of N-acetyltransferase (NAT) and Cytochrome P450 enzyme activity. cdc.gov

By monitoring the generation of this metabolite, researchers can explore how different factors, such as the presence of enzyme inhibitors or inducers, affect the metabolic activation and detoxification of aromatic amines. cdc.gov For example, studies have used Cytochrome P450 inhibitors to demonstrate the role of these enzymes in the initial metabolism of DCB leading to the formation of acetylated products. cdc.gov

Furthermore, because the monoacetylated form is considered more mutagenic than the diacetylated version, its formation is of significant interest in toxicological assays. cdc.gov Studying the balance between the formation of this compound and N,N'-diacetyl-3,3'-dichlorobenzidine helps to probe the mechanisms that determine whether exposure to an aromatic amine leads to detoxification or metabolic activation into a carcinogen. cdc.gov

Role as an Intermediate in Specialized Organic Synthesis (excluding commercial pigments as end products)

Beyond its role in toxicology, this compound serves as a valuable intermediate in specialized organic synthesis where precise control over reactive sites is necessary. The primary function of the acetyl group in this context is to act as a protecting group for one of the amine functionalities on the biphenyl (B1667301) structure. wikipedia.org

In its unprotected form (3,3'-dichlorobenzidine), the two primary amine groups have similar reactivity, making selective chemical modification difficult. wikipedia.org By converting one amine to a less reactive acetamide (B32628) group, chemists can direct subsequent reactions to specific positions on the molecule, such as the remaining free amine or the aromatic rings.

This strategy is a key step in multi-step syntheses of more complex molecules that are not commercial pigments. For example, the acetylation of 3,3'-dichlorobenzidine to form its acetylated derivatives is a precursor step in patented methods for producing tetraminobiphenyl compounds. In such syntheses, the acetyl group allows for controlled transformations before it is removed in a later step (deprotection) to reveal the final desired structure. This approach prevents unwanted polymerization or side reactions that would otherwise occur with the highly reactive diamine. wikipedia.org

Future Research Directions and Emerging Paradigms

Advanced Synthetic Approaches and Green Chemistry Principles

The traditional laboratory synthesis of N-Acetyl-3,3'-dichlorobenzidine involves the use of hazardous acetylating agents like acetyl chloride or acetic anhydride (B1165640). ijcrt.org These reagents are often corrosive, irritant, and environmentally detrimental, prompting a shift towards more sustainable synthetic strategies guided by the principles of green chemistry.

Future research is focused on developing benign and efficient N-acetylation methods for aromatic amines. Advanced approaches include:

Flow Chemistry: Continuous-flow reactors offer significant advantages over batch synthesis, including enhanced safety, better temperature and pressure control, and easier scalability. nih.govnih.gov A continuous-flow method using acetonitrile (B52724) as a safe and inexpensive acetylating agent over an alumina (B75360) catalyst has been developed for various aromatic amines, representing a promising green alternative to conventional methods. nih.govresearchgate.net

Green Catalysts and Solvents: Research is exploring the use of environmentally friendly catalysts and solvent systems. One approach uses a tartaric acid-glacial acetic acid system, which is inexpensive and benign, for the N-acetylation of primary aromatic amines. ias.ac.in Other methods have successfully employed brine solutions, which reduce the reliance on organic solvents and simplify product work-up. ias.ac.in Biocatalysis, using enzymes like lipases, also presents a sustainable pathway for the acetylation of primary amines. researchgate.net

Alternative Acetylating Agents: A key goal of green chemistry is to replace hazardous reagents. Using acetonitrile or ethyl acetate (B1210297) as the acetyl donor in catalyzed reactions avoids the need for acetyl chloride and acetic anhydride. nih.govsemanticscholar.orgrsc.org

| Parameter | Traditional Methods | Advanced & Green Approaches |

|---|---|---|

| Acetylating Agent | Acetyl chloride, Acetic anhydride | Acetonitrile, Ethyl acetate, Acetic acid |

| Catalyst | Often requires strong acids or bases | Benign catalysts (e.g., alumina, tartaric acid), Biocatalysts (enzymes) |

| Solvent | Organic solvents | Water, Brine, Solvent-free, or use of reagent as solvent |

| Technology | Batch processing | Continuous-flow chemistry, Microwave irradiation |

| Environmental Impact | High, generates hazardous waste | Low, high atom economy, reduced waste |

Deeper Mechanistic Understanding of Biological Interactions

This compound is a known metabolic product of DCB in mammals. cdc.gov The N-acetylation process is primarily catalyzed by N-acetyltransferase (NAT) enzymes. cdc.govnih.gov Humans possess two such enzymes, with the polymorphic NAT2 being a key player in the metabolism of aromatic amines. nih.gov Future research aims to elucidate the precise mechanisms of these biological interactions.

Key research frontiers include:

Enzymatic Pathways: Identifying the specific human NAT isozymes responsible for the acetylation of DCB and understanding how genetic polymorphisms in these enzymes affect the rate of metabolism. This could explain potential inter-individual variability in susceptibility. cdc.gov

Adduct Formation: The covalent binding of chemicals to biological macromolecules like DNA and proteins is a critical event in toxicology. While N-acetylation is generally considered a detoxification step, reactive intermediates can still form adducts. cdc.gov Studies have identified hemoglobin adducts of both DCB and this compound in animal models. oup.com Future work must focus on untargeted screening for a wider range of protein adducts and clarifying whether this compound itself, or its further metabolites, can form DNA adducts. nih.gove-jehs.org Research has shown that the parent compound, DCB, binds extensively to DNA in rat and mouse tissues. nih.gov Understanding how acetylation modulates this binding is a critical knowledge gap.

Cellular Consequences: Investigating how the formation of this compound and any subsequent adducts perturb cellular processes. This includes impacts on DNA replication and repair, protein function, and signaling pathways that could lead to genotoxicity. nih.gov

| Biological Component | Interaction | Emerging Research Question |

|---|---|---|

| N-acetyltransferase (NAT) enzymes | Catalyzes the N-acetylation of DCB to form this compound. | How do NAT2 genetic polymorphisms influence the rate of DCB metabolism and potential toxicity? |

| Hemoglobin (Hb) | Forms covalent adducts with DCB and its acetylated metabolites. | Can specific Hb adducts serve as reliable biomarkers for long-term, low-level exposure? |

| DNA | Parent DCB is known to form DNA adducts. nih.gov | Does N-acetylation prevent or alter the formation and type of DNA adducts compared to the parent compound? |

| Other Cellular Proteins | Potential targets for adduct formation. | What other proteins are targeted, and how does this adduction affect their biological function? |

Novel Analytical Tools for In Situ Monitoring and Characterization

The detection and quantification of this compound in environmental and biological matrices currently rely on established laboratory techniques such as gas chromatography-mass spectrometry (GC/MS). uzh.ch However, these methods require complex sample preparation and are not suitable for real-time or on-site analysis. The future of analytical chemistry in this area lies in the development of novel tools for rapid and sensitive in situ monitoring.

Emerging analytical paradigms include:

Passive Sensors: Development of simple, low-cost passive sensors for the in situ detection of aromatic amines in the air. Colorimetric sensors embedded in a silicone matrix, for example, can detect amines without needing power or external instrumentation, making them ideal for monitoring workplace exposure. uv.es

Advanced Mass Spectrometry: The coupling of capillary separation techniques, like liquid chromatography, with tandem mass spectrometry (LC-MS/MS) provides extremely high sensitivity and specificity for detecting DNA and protein adducts at levels relevant to human exposure. nih.gov This "adductomics" approach can help characterize the full spectrum of modifications in biological samples. nih.gov

Electrochemical Methods: Capillary electrophoresis with amperometric detection is another sensitive technique being developed for the determination of aromatic amines in water samples, offering detection limits in the picogram-per-milliliter range. researchgate.net

Integration of 'Omics' Technologies in Mechanistic Research

To gain a holistic understanding of the biological impact of this compound, researchers are moving beyond single-endpoint analyses and toward the integration of 'omics' technologies. These high-throughput methods allow for the comprehensive measurement of entire sets of biological molecules.

Transcriptomics: This technology can be used to analyze changes in the expression of thousands of genes simultaneously in cells or tissues exposed to the compound. This could reveal the activation of specific cellular pathways related to metabolism, DNA damage response, oxidative stress, and carcinogenesis, providing mechanistic insights into its mode of action. mdpi.com

Proteomics: Proteomics can identify and quantify changes in the entire protein complement of a cell. A key application is in "protein adductomics," an untargeted approach to screen for all possible covalent modifications to proteins like albumin and hemoglobin. nih.govnih.gov This can uncover novel biomarkers of exposure and effect, moving beyond the analysis of a few known adducts. researchgate.net

Metabolomics: This approach involves the comprehensive analysis of all metabolites within a biological system. For this compound, metabolomics could map its complete metabolic fate, identifying not just the primary acetylated product but also secondary metabolites (e.g., glucuronides) and downstream effects on endogenous metabolic pathways. cdc.gov

Development of Predictive Models for Environmental Fate and Molecular Toxicology

Predictive computational models are becoming indispensable for assessing the risks of chemicals while reducing reliance on animal testing. Future research will focus on developing and refining these models for this compound.

Environmental Fate Models: The environmental behavior of this compound (e.g., its mobility in soil, persistence in water, and potential for bioaccumulation) can be predicted using models. These models will need to be parameterized specifically for the acetylated form, as the addition of the acetyl group alters physicochemical properties like water solubility and hydrophobicity compared to the parent DCB.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity or toxicity. mdpi.com For aromatic amines, QSARs have been developed to predict carcinogenic potency based on molecular descriptors such as hydrophobicity and electronic properties (e.g., the energy of molecular orbitals). nih.govoup.comnih.gov Future work will involve refining these models to specifically predict the metabolic fate and toxicological profile of N-acetylated metabolites, allowing for rapid, in silico screening of similar compounds. researchgate.net

| Model Type | Application | Key Parameters / Descriptors |

|---|---|---|

| Environmental Fate Models | Predicting persistence, mobility, and bioaccumulation in soil, water, and air. | Water solubility, partition coefficients (Kow), vapor pressure, degradation rates. |

| QSAR Models | Predicting toxicological endpoints like carcinogenicity and mutagenicity. | Hydrophobicity (logP), electronic properties (EHOMO, ELUMO), steric factors. |

| Toxicokinetic Models | Simulating absorption, distribution, metabolism, and excretion (ADME). | Metabolic rates (e.g., from NAT enzymes), tissue partitioning, clearance rates. |

Interdisciplinary Research in Environmental and Biological Sciences

Addressing the complex challenges posed by compounds like this compound requires a departure from siloed research efforts. The most significant advances will emerge from the convergence of multiple scientific disciplines. Future paradigms will be built on interdisciplinary collaboration between:

Synthetic and Environmental Chemists to design greener production pathways and study the compound's environmental transformation.

Analytical Chemists to develop more sensitive and field-deployable monitoring tools.

Toxicologists and Molecular Biologists to use 'omics' technologies to unravel complex biological mechanisms.

Computational Scientists and Modelers to create robust predictive models for risk assessment.

By integrating these diverse fields, the scientific community can build a comprehensive understanding of the entire life cycle of this compound—from its chemical synthesis to its ultimate environmental fate and biological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.